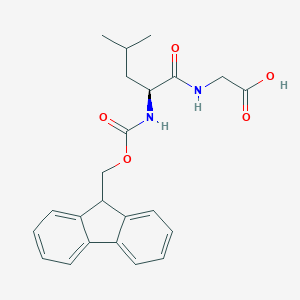

Fmoc-Leu-Gly-OH

Descripción

Significance of Fmoc-Protected Dipeptides in Organic Synthesis

Fmoc-protected amino acids and dipeptides are foundational components in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Fmoc group offers several key advantages that have cemented its status as the preferred protecting group in many applications. Its base-labile nature allows for mild deprotection using secondary amines like piperidine (B6355638), a stark contrast to the harsher acidic conditions required for other protecting groups like tert-butyloxycarbonyl (Boc). This mildness is crucial for preserving the integrity of sensitive peptide sequences and other functional groups within a molecule nih.govnih.govlgcstandards.commasterorganicchemistry.comamericanpeptidesociety.orgchempep.comwikipedia.orgpublish.csiro.authermofisher.comscielo.org.mx.

Furthermore, the Fmoc group is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (e.g., tBu, Trt, Pbf) nih.govnih.govchempep.comwikipedia.orgthermofisher.comscielo.org.mxbachem.comresearchgate.netbachem.com. This orthogonality means that the N-terminal Fmoc group can be selectively removed without affecting the protected side chains, and vice versa, enabling precise control over the stepwise elongation of peptide chains. The compatibility of Fmoc chemistry with automated peptide synthesizers has also significantly streamlined workflows, increasing efficiency and enabling the rapid production of complex peptides lgcstandards.comamericanpeptidesociety.orgaltabioscience.commtoz-biolabs.com. The strong UV absorbance of the fluorenyl moiety is another practical benefit, allowing researchers to monitor the completion of coupling and deprotection steps spectrophotometrically chempep.comaltabioscience.com.

Using pre-coupled dipeptides, such as Fmoc-Leu-Gly-OH, can further accelerate the synthesis process by reducing the number of individual coupling steps required merckmillipore.comiris-biotech.de. This strategy is particularly useful for synthesizing longer or more challenging peptide sequences, where efficiency and yield are paramount.

Table 1: Key Advantages of Fmoc Chemistry in Peptide Synthesis

| Advantage | Description | Supporting References |

| Mild Deprotection | Base-labile Fmoc group is removed using mild bases (e.g., piperidine), minimizing side reactions and preserving sensitive functional groups. | nih.govnih.govlgcstandards.commasterorganicchemistry.comamericanpeptidesociety.orgchempep.comwikipedia.orgpublish.csiro.authermofisher.comscielo.org.mx |

| Orthogonality | Compatible with acid-labile side-chain protecting groups, allowing for selective removal of either the N-terminus or side chains. | nih.govnih.govchempep.comwikipedia.orgthermofisher.comscielo.org.mxbachem.comresearchgate.netbachem.com |

| Automation Compatibility | Easily integrated into automated peptide synthesizers, enhancing efficiency and reproducibility. | lgcstandards.comamericanpeptidesociety.orgaltabioscience.commtoz-biolabs.com |

| Efficiency and Speed | Facilitates rapid and efficient synthesis of peptides, including complex and lengthy sequences. | lgcstandards.comamericanpeptidesociety.orgpublish.csiro.aualtabioscience.commtoz-biolabs.commtoz-biolabs.com |

| High Purity | Contributes to higher yields and easier purification of the final peptide products. | nih.govaltabioscience.commtoz-biolabs.com |

| Reaction Monitoring | The fluorenyl group's UV absorbance allows for spectrophotometric monitoring of coupling and deprotection steps. | chempep.comaltabioscience.com |

| Synthesis Flexibility | Offers flexibility in the synthetic process, allowing for modifications and insertions at various stages. | mtoz-biolabs.com |

| Use of Dipeptides | Pre-coupled dipeptides like this compound can accelerate synthesis by reducing the number of individual coupling steps. | merckmillipore.comiris-biotech.de |

Historical Context and Evolution of Fmoc Chemistry in Peptide Synthesis

The journey of modern peptide synthesis is deeply intertwined with the evolution of protecting group strategies. Bruce Merrifield's groundbreaking development of solid-phase peptide synthesis (SPPS) in the 1960s revolutionized the field by enabling the sequential assembly of amino acids on an insoluble resin support, greatly simplifying purification and allowing for automation lgcstandards.combachem.comresearchgate.netpeptide.compublish.csiro.aupeptide.com. Merrifield's initial success was largely based on the tert-butyloxycarbonyl (Boc) protecting group strategy, which utilized acid-labile protecting groups.

The introduction of the Fmoc group by Carpino and Han in 1970 marked a significant turning point. Initially developed for solution-phase chemistry, its potential for SPPS was not fully realized until the late 1970s, when Eric Atherton and Bob Sheppard adapted it for this purpose nih.govnih.govlgcstandards.compublish.csiro.authermofisher.comaltabioscience.compeptide.compublish.csiro.aupeptide.com. The Fmoc/tert-butyl (tBu) strategy, employing base-labile Fmoc for N-terminal protection and acid-labile groups for side chains, offered a milder and more orthogonal approach compared to the Boc/benzyl (Bzl) system. This orthogonality proved to be a major advantage, as it allowed for selective deprotection without compromising other parts of the molecule or the resin linkage nih.govmasterorganicchemistry.comamericanpeptidesociety.orgchempep.comwikipedia.orgpublish.csiro.authermofisher.comscielo.org.mxbachem.comresearchgate.netbachem.comaltabioscience.com. By the mid-1990s, Fmoc chemistry had become the dominant methodology in SPPS, with approximately 98% of laboratories adopting it nih.gov. This shift was driven by its efficiency, mild reaction conditions, and compatibility with automated synthesis, making it the method of choice for producing a wide array of peptides.

Table 2: Key Milestones in Peptide Synthesis

| Year(s) | Development | Significance | Supporting References |

| 1960s | Solid-Phase Peptide Synthesis (SPPS) | Revolutionized peptide synthesis by anchoring amino acids to a resin, simplifying purification and enabling automation. | lgcstandards.combachem.comresearchgate.netpeptide.compublish.csiro.aupeptide.com |

| 1964 | Boc/Bzl Protection Scheme | The initial widely adopted protection strategy for SPPS, using acid-labile groups. | thermofisher.compeptide.compeptide.com |

| 1970 | Introduction of the Fmoc Group | Developed by Carpino and Han as a base-labile amine protecting group. | nih.govnih.govpublish.csiro.aupeptide.compublish.csiro.aupeptide.com |

| Late 1970s | Adoption of Fmoc for SPPS (Fmoc/tBu Strategy) | Atherton and Sheppard adapted Fmoc for SPPS, establishing the Fmoc/tBu strategy, which offered mild, orthogonal protection. | nih.govlgcstandards.commasterorganicchemistry.comwikipedia.orgpublish.csiro.authermofisher.comscielo.org.mxbachem.comresearchgate.netbachem.comaltabioscience.compublish.csiro.aupeptide.com |

| 1990s | Dominance of Fmoc Chemistry | Fmoc/tBu strategy largely supplanted Boc/Bzl due to its advantages in mildness, orthogonality, and automation compatibility. | nih.govmasterorganicchemistry.comamericanpeptidesociety.orgchempep.comwikipedia.orgpublish.csiro.authermofisher.comscielo.org.mxbachem.comresearchgate.netbachem.comaltabioscience.com |

Role of this compound as a Core Building Block in Advanced Chemical Synthesis

This compound serves as a specific and valuable building block in advanced chemical synthesis, particularly for constructing peptides with defined sequences and functionalities. The leucine (B10760876) (Leu) residue, a branched-chain hydrophobic amino acid, and the glycine (B1666218) (Gly) residue, the simplest amino acid, together form a dipeptide unit that can impart specific structural and biochemical properties to the final peptide. Glycine-rich sequences, for instance, are often integral to protein structural functions and can influence cellular processes smolecule.com.

The primary utility of this compound lies in its direct application in peptide synthesis, where it is sequentially coupled to a growing peptide chain attached to a solid support smolecule.comchemimpex.comchemimpex.comchemimpex.com. This method allows researchers to precisely incorporate the Leu-Gly sequence into larger peptides, which can then be studied for their biological activities, protein interactions, or used as research tools in various assays smolecule.comchemimpex.comchemimpex.com.

In drug development, this compound plays a role in the synthesis of peptide-based therapeutics. The ability to create peptides with specific sequences is critical for designing drugs that exhibit targeted activity and reduced side effects compared to traditional small-molecule drugs smolecule.comchemimpex.comchemimpex.com. Furthermore, this compound can be employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds for applications such as biosensors and diagnostics chemimpex.com.

Advanced synthetic strategies may also involve modified dipeptides, such as those incorporating dimethoxyphenylmethyl (Dmb) groups, which can be used in conjunction with Fmoc-protected amino acids to overcome challenges like peptide aggregation or aspartimide formation during synthesis sigmaaldrich.com. This highlights the versatility of Fmoc-protected dipeptides like this compound in tackling complex synthetic challenges.

Table 3: Applications of this compound in Chemical Synthesis

| Application Area | Specific Uses | Supporting References |

| Peptide Synthesis | As a key building block for creating specific peptide sequences; studying protein functions and interactions. | smolecule.comchemimpex.comchemimpex.comchemimpex.com |

| Drug Development | Synthesis of peptide-based therapeutics with targeted activity and reduced side effects; development of new drug candidates. | smolecule.comchemimpex.comchemimpex.com |

| Bioconjugation | Facilitating the attachment of biomolecules to surfaces or other compounds for biosensors and diagnostics. | chemimpex.com |

| Research Tools | Used in biological assays to investigate molecular mechanisms and protein interactions. | smolecule.comchemimpex.comchemimpex.com |

| Bioactive Peptide Synthesis | Synthesis of peptides exhibiting biological activity, serving as potential drug candidates or research probes. | chemimpex.comchemimpex.com |

| Advanced Synthesis | Used in conjunction with modified dipeptides (e.g., Dmb-protected) to mitigate aggregation or aspartimide formation. | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDQZWFFGFLZNI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426526 | |

| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82007-05-4 | |

| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Fmoc Leu Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Applications with Fmoc-Leu-Gly-OH

Coupling Reagents and Conditions for this compound in SPPSThe successful coupling of this compound to a peptide chain on solid support relies on the judicious selection of coupling reagents and reaction conditions. Common coupling strategies involve activating the carboxyl group of this compound to facilitate nucleophilic attack by the free amine of the resin-bound peptide.

Carbodiimide-based reagents: N,N'-Diisopropylcarbodiimide (DIC) is frequently used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate), or 1-Hydroxy-7-azabenzotriazole (HOAt) to enhance coupling efficiency and suppress racemization bachem.comcsic.espeptide.com. Oxyma Pure, in particular, has shown efficacy in improving coupling rates, especially for sterically hindered amino acids csic.estandfonline.com.

Uronium/Phosphonium-based reagents: Reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for peptide bond formation. These reagents generally offer faster kinetics and higher coupling efficiencies, particularly for challenging sequences, and often require the presence of a base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) bachem.comnih.gov.

Typical reaction conditions involve dissolving the Fmoc-protected amino acid and coupling reagents in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) at room temperature smolecule.compeptide.comtandfonline.com.

Resin Selection and Functionalization for this compound based PeptidesThe choice of resin and its functionalization is paramount for the successful synthesis of peptides incorporating this compound. Different resins are employed based on the desired C-terminus of the final peptide.

For C-terminal amide peptides: Rink amide resins (e.g., Rink amide MBHA, Rink amide AM) are commonly utilized. Upon cleavage, these resins yield peptides with a C-terminal amide group smolecule.comgoogle.com.

For C-terminal carboxyl peptides: Wang resin or 2-Chlorotrityl chloride (CTC) resin are frequently used. These resins, functionalized with appropriate linkers (e.g., p-alkoxybenzyl alcohol linker for Wang resin), allow for cleavage under acidic conditions to yield peptides with a free C-terminal carboxyl group sigmaaldrich.comsigmaaldrich.comgoogle.com.

The functionalization of the resin with the first amino acid or a suitable linker must be robust and compatible with the subsequent Fmoc deprotection and coupling steps, ensuring efficient incorporation of this compound into the growing peptide chain google.comnih.gov.

Strategies for Overcoming Synthetic Challenges in this compound SPPSTo surmount the synthetic hurdles associated with the sterically hindered nature of this compound, several strategies are employed:

Enhanced Coupling Reagents: Utilizing highly efficient coupling reagents such as HATU or COMU, often in combination with additives like Oxyma Pure or HOAt, can significantly improve coupling rates and completeness bachem.comtandfonline.comnih.gov.

Repetitive Coupling: Performing double or even triple coupling cycles ensures that even sterically hindered amino acids are efficiently incorporated into the peptide chain sigmaaldrich.comchemimpex.com.

Optimized Reaction Conditions: Adjusting parameters such as reagent concentration, reaction time, and temperature can enhance coupling efficiency. For example, increasing the concentration of reagents or extending reaction times can be beneficial, provided side reactions are controlled csic.estandfonline.comresearchgate.net.

Pre-activation: Pre-activating this compound before adding it to the resin-bound peptide can sometimes improve coupling yields.

Monitoring and Testing: Regular monitoring of coupling completion using qualitative tests or quantitative analytical methods helps in identifying and addressing incomplete couplings promptly csic.estandfonline.com.

Data Table: Comparison of Coupling Reagents for this compound in SPPS

| Coupling Reagent | Additive | Solvent | Typical Coupling Time | Reported Efficiency | Notes |

| HATU/HOAt | HOAt | DMF | 30-60 min | >99% | Highly efficient, fast kinetics, suitable for sterically hindered amino acids nih.gov. |

| COMU/Oxyma Pure | Oxyma Pure | DMF | 30-60 min | >99% | Similar to HATU, offers high efficiency and speed tandfonline.comnih.gov. |

| HBTU/HOBt | HOBt | DMF | 60-120 min | ~98-98.5% | Effective, but may require longer reaction times or be less efficient than HATU/COMU for hindered couplings nih.govacs.org. |

| DIC/Oxyma Pure | Oxyma Pure | NMP/DMF | 60-120 min | ~98% | Cost-effective, good efficiency when optimized with additives bachem.comcsic.estandfonline.com. |

| DIC/HOBt | HOBt | DMF | 120 min+ | ~97% | Cost-effective but can be slower and potentially lead to higher racemization risk if not optimized bachem.comtandfonline.com. |

Compound List:

this compound

Fmoc (9-fluorenylmethyloxycarbonyl)

Leucine (B10760876) (Leu)

Glycine (B1666218) (Gly)

N,N-Dimethylformamide (DMF)

N-Methyl-2-pyrrolidone (NMP)

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt)

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

1-Hydroxy-7-azabenzotriazole (HOAt)

HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

N-methylmorpholine (NMM)

2-Chlorotrityl chloride (CTC) resin

Wang resin

Rink amide resin

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

N-Acylurea Approach for Peptide Thioesters

The N-acylurea approach is a method for synthesizing peptide thioesters, which are crucial intermediates for native chemical ligation (NCL) in protein synthesis researchgate.netnih.govfrontiersin.orgresearchgate.netrsc.org. This strategy involves forming an N-acylurea moiety at the C-terminus of a peptide synthesized via Fmoc-SPPS. The resin-bound acylurea peptide is then deprotected and cleaved, and subsequently undergoes thiolysis in aqueous buffer to generate the thioester in situ researchgate.netnih.gov. The challenge with this approach in Fmoc-SPPS is the lability of the thioester bond to the piperidine used for Fmoc removal. Therefore, strategies often involve forming the thioester precursor after peptide elongation is complete researchgate.netnih.govfrontiersin.orgrsc.org. While this compound itself is not directly involved in forming the N-acylurea linkage, it can be synthesized as part of a larger peptide chain that is destined for thioester formation using this method. The N-acylurea approach, particularly using derivatives like N-acyl-N'-methylbenzimidazolinone (MeNbz), has shown utility in synthesizing peptide thioesters, even for glycine-rich sequences researchgate.netnih.govfrontiersin.org.

Solution-Phase Synthesis Approaches for this compound

This compound can be synthesized using solution-phase methods, which involve coupling Fmoc-protected leucine with glycine, typically using standard peptide coupling reagents. This approach allows for the isolation and purification of the dipeptide intermediate before its incorporation into larger peptide sequences.

A typical solution-phase synthesis would involve:

While solid-phase peptide synthesis (SPPS) is more common for the sequential assembly of peptides, solution-phase synthesis is valuable for preparing dipeptide building blocks like this compound in bulk and with high purity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into peptide synthesis to reduce environmental impact and improve safety. This applies to both the synthesis of building blocks like this compound and its subsequent use in SPPS.

Development of Environmentally Sustainable Solvents for Fmoc Deprotection

The conventional Fmoc deprotection step in SPPS typically uses 20% piperidine in DMF acsgcipr.orgacs.orgresearchgate.netiris-biotech.depeptide.combiotage.comrsc.orgrsc.orgacs.orgcsic.es. Both piperidine and DMF have environmental and health concerns iris-biotech.depeptide.combiotage.comrsc.orgacs.orgresearchgate.netacs.org. Research has focused on identifying greener solvent alternatives for Fmoc removal:

Alternative Deprotection Reagents and Protocols for Fmoc Group

Beyond solvent changes, research is also exploring alternative reagents and protocols for Fmoc deprotection to enhance sustainability and minimize side reactions:

In Situ Fmoc Removal Strategies

A significant development in enhancing the efficiency and sustainability of Fmoc-based SPPS is the implementation of "in situ Fmoc removal" strategies. This approach aims to streamline the synthetic cycle by integrating the Fmoc deprotection step directly into the coupling reaction, thereby eliminating the need for a separate deprotection step and associated washing procedures tandfonline.compeptide.comresearchgate.netcsic.esrsc.orgdigitellinc.com.

In this methodology, after the completion of the amino acid coupling reaction, the deprotection reagent, typically piperidine or 4-methylpiperidine (4-MP), is added directly to the reaction mixture containing the coupled amino acid and the peptidyl resin peptide.comresearchgate.netcsic.esrsc.orgdigitellinc.com. This combined step allows for the simultaneous deprotection of the N-terminal Fmoc group and the removal of excess reagents and byproducts. Research indicates that the deactivation of activated amino acid esters, such as those formed with OxymaPure, often occurs faster than the Fmoc removal itself. This kinetic advantage prevents the unwanted double incorporation of amino acids into the growing peptide chain peptide.comresearchgate.netcsic.esrsc.orgdigitellinc.com.

Optimized protocols have further refined this strategy by incorporating additional treatments. For instance, an extra 4-methylpiperidine treatment can be employed to ensure complete Fmoc removal, and a second addition of a carbodiimide (B86325) during the coupling step can generate a more active ester in situ tandfonline.com. The inclusion of a mild acid, such as 1% OxymaPure, in the washing solvent following the in situ deprotection step is also crucial for effectively removing residual deprotection reagents peptide.comresearchgate.netcsic.es. This integrated approach not only simplifies the process but also significantly contributes to greener chemistry practices in peptide synthesis.

Solvent Waste Reduction Strategies

The substantial consumption of solvents, particularly for washing steps, is a major drawback of traditional SPPS, impacting its environmental footprint and cost-effectiveness tandfonline.compeptide.comresearchgate.netcsic.esrsc.orgdigitellinc.com. Solvent waste reduction strategies are therefore critical for improving the sustainability of peptide synthesis. The "in situ Fmoc removal" strategy directly addresses this issue by eliminating one set of washing steps that would typically follow a separate Fmoc deprotection stage tandfonline.compeptide.comresearchgate.netcsic.esrsc.orgdigitellinc.com.

Table 1: Solvent Reduction Strategies in Fmoc SPPS

| Strategy | Solvent Saving (%) | Key Reagents/Methods | Reference(s) |

| In Situ Fmoc Removal | 60-75% | Combining coupling/deprotection, 4-MP, reduced washings | tandfonline.com, peptide.com, dp.tech, researchgate.net, rsc.org, digitellinc.com |

| Reagent Recycling (DMF & Deprotection) | 25-30% DMF, 50% Deprotection Reagent | Recycling of washing solvents and deprotection reagents | mdpi.com |

Production of Peptides Containing Poly-Glycine Sequences Utilizing Fmoc-Gly-Gly-OH and Related Units

The synthesis of peptides with repetitive glycine sequences, often referred to as poly-glycine segments, presents unique challenges in achieving high purity. The use of specific building blocks, such as Fmoc-Gly-Gly-OH, offers a strategic advantage in managing these challenges google.comchemimpex.combiosynth.com.

Fmoc-Gly-Gly-OH, a dipeptide derivative, serves as a valuable precursor for incorporating glycine units into peptide chains. When synthesizing segments requiring multiple glycine residues, such as a tetra-glycine sequence, employing Fmoc-Gly-Gly-OH in two coupling cycles is more advantageous than using Fmoc-Gly-OH four times. This approach effectively reduces the formation of undesirable byproducts, specifically glycine deletion and glycine addition impurities google.com. This improved control over byproduct formation is crucial for enhancing the purity of complex peptides, as demonstrated in the synthesis of molecules like Bivalirudin, which contains a poly-glycine segment google.com.

Beyond its role in managing repetitive sequences, Fmoc-Gly-Gly-OH is recognized as a versatile building block in peptide synthesis for various applications, including drug design, proteomics studies, and as a component in bioconjugation strategies chemimpex.combiosynth.com. Its structure facilitates efficient coupling reactions, contributing to high yields and purity in the synthesis of peptides with tailored biological activities chemimpex.com.

Table 2: Advantages of Fmoc-Gly-Gly-OH in Poly-Glycine Synthesis

| Approach | Benefit | Impact on Peptide Synthesis | Reference(s) |

| Using Fmoc-Gly-Gly-OH (2x coupling) for Gly-Gly-Gly-Gly segment | Reduced Glycine deletion and addition byproducts | Improved purity of poly-glycine sequences, e.g., in Bivalirudin synthesis. | google.com |

Compound List

this compound

Fmoc-Gly-Gly-OH

Fmoc-Gly-OH

4-methylpiperidine (4-MP)

Piperidine

OxymaPure

Angiotensin II

Afamelanotide

Bivalirudin

Mechanistic Investigations of Fmoc Deprotection in Fmoc Leu Gly Oh Chemistry

Elucidation of Fmoc Group Removal Mechanism

The removal of the Fmoc protecting group is a well-established two-step process that occurs under basic conditions. nih.gov This process is favored by the use of secondary amines and is influenced by the polarity of the reaction medium. nih.govspringernature.com

The deprotection of the Fmoc group from a peptide like Fmoc-Leu-Gly-OH proceeds via a base-mediated β-elimination mechanism. nih.gov The process is initiated by the abstraction of the acidic proton located at the C9 position of the fluorene ring system by a base, most commonly a secondary amine such as piperidine (B6355638). springernature.comluxembourg-bio.com The electron-withdrawing nature of the fluorene system renders this proton particularly acidic (pKa ~23 in DMSO), facilitating its removal. total-synthesis.comspringernature.com

Following this initial deprotonation, a β-elimination reaction occurs, leading to the cleavage of the carbamate (B1207046) bond. This step releases the unprotected N-terminal amine of the peptide (e.g., Leu-Gly-OH), carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). nih.govluxembourg-bio.com

The dibenzofulvene (DBF) molecule generated during the β-elimination step is a reactive electrophile. nih.govspringernature.com To prevent side reactions, such as the potential for DBF to re-alkylate the newly liberated peptide amine, it is immediately trapped by the excess amine base present in the reaction mixture. nih.govgoogle.com This trapping occurs through a Michael-type addition, forming a stable adduct (e.g., dibenzofulvene-piperidine adduct). researchgate.net

This scavenging of DBF is crucial as it drives the equilibrium of the deprotection reaction towards completion, ensuring efficient removal of the Fmoc group. nih.gov The formation of this stable adduct is also analytically significant; the adduct exhibits a strong UV absorbance around 301 nm, which can be used to spectrophotometrically monitor the progress of the deprotection reaction and quantify the loading of Fmoc-protected amino acids on a solid support. researchgate.netnih.gov The ratio of the formed adduct to free DBF can vary depending on the base and its concentration. rsc.org

Kinetic Studies of Fmoc-Deprotection

The rate of Fmoc deprotection is a critical parameter in SPPS protocols. Incomplete deprotection leads to deletion sequences, while prolonged exposure to basic conditions can promote side reactions. Kinetic studies, often using model compounds like Fmoc-L-Leucine-OH, provide valuable insights applicable to this compound.

Studies have shown that with a standard reagent like 20% piperidine in N,N-dimethylformamide (DMF), the deprotection of Fmoc-Leucine is very rapid, often reaching over 80% efficiency within 3 minutes and nearing completion by 7 to 10 minutes. nih.gov The concentration of the base significantly impacts the reaction rate. For instance, using lower concentrations of piperidine (e.g., 1-2%) results in substantially slower deprotection kinetics compared to higher concentrations (5-20%). researchgate.net

Below is a data table summarizing kinetic findings for the deprotection of a model Fmoc-amino acid with piperidine.

| Piperidine Conc. (% v/v in DMF) | Time (min) | Deprotection Efficiency (%) |

| 1% | 1 | 33.4 |

| 1% | 3 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

| 20% | 3 | >99 |

Data adapted from kinetic studies on Fmoc-Val-OH, which serves as a model for Fmoc-amino acid deprotection. researchgate.net

Impact of Solvents and Reagents on Deprotection Kinetics and Side Reactions

The choice of solvent and deprotection reagent has a profound effect on the efficiency and cleanliness of the Fmoc removal step.

Solvents: The β-elimination reaction is more efficient in polar, electron-donating solvents compared to non-polar ones. nih.govspringernature.com N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents as they effectively solvate the reacting species and facilitate the deprotection process. springernature.com In contrast, solvents like dichloromethane (B109758) (DCM) lead to significantly slower reaction rates. springernature.com However, even in preferred solvents like DMF, issues such as peptide aggregation can sometimes slow down the deprotection kinetics. luxembourg-bio.com

Reagents: While piperidine is the most common base for Fmoc removal, several alternatives have been investigated to mitigate its toxicity and potential to cause side reactions like aspartimide formation. acsgcipr.orgresearchgate.net Secondary amines are generally more effective than primary or tertiary amines. springernature.com Alternatives such as 4-methylpiperidine (B120128), piperazine (B1678402) (often used with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene or DBU), and dipropylamine (B117675) have been explored. acsgcipr.orgnih.govnih.gov The choice of reagent can influence not only the deprotection rate but also the profile of side products. nih.gov Greener solvent alternatives, such as ethyl acetate (B1210297) (EtOAc) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), often exhibit slower kinetics and may be used in mixtures with more polar solvents. acsgcipr.org

The following table summarizes the general impact of various solvents and reagents on Fmoc deprotection.

| Reagent | Solvent | Relative Deprotection Rate | Key Considerations |

| 20% Piperidine | DMF/NMP | Fast | Standard, effective, but has toxicity concerns. acsgcipr.orgspringernature.com |

| 20% Piperidine | DCM | Slow | Non-polar solvent hinders the reaction. springernature.com |

| 5% Piperazine + 2% DBU | DMF | Fast | Safer alternative to piperidine. acsgcipr.orgnih.gov |

| 50% Morpholine | DMF | Moderate | Can reduce certain side reactions. springernature.comresearchgate.net |

| 25% Dipropylamine | DMF | Fast | Investigated as an alternative to reduce aspartimide formation. nih.gov |

Advanced Characterization and Analytical Methodologies for Fmoc Leu Gly Oh and Its Derivatives

Chromatographic Separation Techniques

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a key technique in chromatography to improve the detectability and separability of analytes that may lack strong chromophores or fluorophores. For Fmoc-protected amino acids and peptides, derivatization can significantly enhance sensitivity and selectivity.

Pre-column Derivatization with Fmoc-Cl

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used reagent for the pre-column derivatization of amino acids and peptides in High-Performance Liquid Chromatography (HPLC) creative-proteomics.comresearchgate.nettandfonline.comoup.comnih.govnih.govresearchgate.netshimadzu.eulibretexts.org. This method involves reacting the amino group of the analyte with Fmoc-Cl to form a fluorescent derivative, which can then be detected with high sensitivity using fluorescence detectors creative-proteomics.comresearchgate.nettandfonline.comoup.comnih.govnih.govresearchgate.netshimadzu.eusigmaaldrich.comnih.govactascientific.comacs.orgnih.gov.

The Fmoc-Cl derivatization offers several advantages:

Rapid Reaction and Stable Derivatives: Fmoc-Cl reacts quickly with both primary and secondary amino acids at room temperature, forming stable derivatives that can be stored for extended periods (up to 13 days at 4°C in the dark) without significant degradation creative-proteomics.comresearchgate.nettandfonline.comnih.govresearchgate.netnih.gov. This stability is crucial for automated analysis tandfonline.comnih.gov.

High Sensitivity: The resulting Fmoc derivatives exhibit strong fluorescence, enabling detection limits in the femtomole range tandfonline.comresearchgate.netnih.gov. The excitation and emission wavelengths for Fmoc derivatives are typically around 265 nm and 315 nm, respectively creative-proteomics.comsigmaaldrich.com.

Versatility: Fmoc-Cl can derivatize both primary and secondary amino acids, including proline, which is not readily derivatized by o-phthalaldehyde (B127526) (OPA) nih.govnih.govjascoinc.comjasco-global.com. A dual-reagent approach combining OPA (for primary amino acids) and Fmoc-Cl (for secondary amino acids) allows for the simultaneous analysis of a broader range of amino acids libretexts.orgnih.govjascoinc.comjasco-global.com.

Reduced Byproducts: While Fmoc-Cl can react with water, forming Fmoc-OH, methods have been developed to minimize this interference, such as using anhydrous solvents or solid adsorbents for derivatization, which also helps in removing excess reagent tandfonline.comnih.govacs.org.

Research has shown that improved derivatization conditions with Fmoc-Cl can lead to higher fluorescence responses compared to other protocols, particularly for amino acids like histidine and tyrosine researchgate.netnih.gov. The method has been applied to various matrices, including biological fluids and food samples researchgate.nettandfonline.comoup.comnih.gov.

Post-column Derivatization Techniques

Post-column derivatization (PCD) involves reacting the separated analytes with a derivatizing agent after they elute from the chromatographic column but before they reach the detector actascientific.comshimadzu.co.ukmyfoodresearch.com. This technique is valuable for enhancing sensitivity and selectivity, especially for compounds that are difficult to detect directly actascientific.comshimadzu.co.ukmyfoodresearch.com.

Key aspects of post-column derivatization for amino acid analysis include:

Improved Detection: PCD increases the signal intensity of analytes, thereby lowering detection limits and improving quantification actascientific.comshimadzu.co.uk.

Matrix Effect Mitigation: By reacting the analyte after separation, PCD can help avoid interference from matrix components that might react with the derivatizing agent during pre-column derivatization actascientific.comshimadzu.co.uk.

Common Reagents: Reagents like o-phthalaldehyde (OPA), ninhydrin (B49086), and fluorescamine (B152294) are commonly used in PCD for amino acids actascientific.com. While fluorescamine is less reactive with secondary amino acids, OPA and ninhydrin are widely employed actascientific.com.

Automation: PCD systems can be automated, allowing for reproducible and efficient analysis shimadzu.co.uk.

While Fmoc-Cl is primarily used in pre-column derivatization, the general principles of PCD apply to enhancing the detection of various amino acid derivatives. The choice between pre- and post-column derivatization depends on factors such as the stability of the derivatives, the nature of the analytes, and the desired sensitivity libretexts.orgmyfoodresearch.com.

Advanced Surface Analysis for Fmoc-Amino Acid Modified Materials

Characterizing surfaces modified with Fmoc-amino acids or peptides requires techniques that can probe the outermost atomic layers and provide information about chemical composition and structure.

ToF-SIMS and XPS for Surface Characterization

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques used to analyze materials modified with Fmoc-amino acids cuny.edursc.orgnih.govresearchgate.netresearchgate.netnih.govrsc.orgrsc.orgscien-publishing.comresearchgate.net.

X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental composition and chemical state information from the top few nanometers of a surface nih.govresearchgate.netnih.govscien-publishing.comresearchgate.net. It is quantitative and can determine the atomic percentages of elements present. For Fmoc-amino acid modified surfaces, XPS can confirm the presence of nitrogen from the amino acid residues and the Fmoc group, often by analyzing the N 1s signal researchgate.netnih.govscien-publishing.comresearchgate.net. For example, an increase in the N 1s signal relative to substrate signals (like Au or Ti) indicates successful surface functionalization nih.govresearchgate.net. XPS can also provide insights into the chemical environment of elements, such as the carbamate (B1207046) functionality of the Fmoc group researchgate.net.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique that provides molecular and elemental information by analyzing secondary ions sputtered from the surface by a primary ion beam cuny.edursc.orgnih.govrsc.orgrsc.org. It can detect characteristic fragment ions associated with specific molecules, including amino acids and protecting groups like Fmoc cuny.edursc.orgrsc.orgrsc.org. ToF-SIMS is semi-quantitative and can map the distribution of these fragments across the surface, providing information about the homogeneity of the modification cuny.edursc.orgnih.gov. For instance, specific ion fragments corresponding to amino acids like leucine (B10760876) or proline, or the Fmoc group itself, can be identified, confirming successful surface modification cuny.edursc.orgrsc.orgrsc.org.

These techniques are often used in conjunction to provide a comprehensive understanding of the surface chemistry and composition of modified materials nih.govresearchgate.netresearchgate.net.

Quantitative Determination of Fmoc Groups on Modified Surfaces

Quantifying the amount of Fmoc groups or Fmoc-protected amino acids on a modified surface is essential for assessing the efficiency of surface functionalization and the density of immobilized molecules.

UV-Vis Spectroscopy after Fmoc Cleavage: One method involves cleaving the Fmoc group from the immobilized amino acid or peptide using a reagent like piperidine (B6355638). The cleaved Fmoc group is converted into a dibenzofulvene-piperidine adduct, which has a characteristic absorbance spectrum (e.g., at 289 and 301 nm) that can be quantified using UV-Vis spectroscopy researchgate.netmdpi.comnih.gov. This method allows for the indirect quantification of the immobilized Fmoc-containing species. For example, Fmoc-Gly-OH attached to TiO2@SiO2 core-shell materials showed loadings of 6 to 9 µmol/g, calculated using the molar absorption coefficients of the dibenzofulvene-piperidine adduct researchgate.netmdpi.comnih.gov.

XPS for Surface Coverage: XPS can be used to quantify the surface coverage of Fmoc groups by determining the atomic percentages of elements characteristic of the Fmoc group (e.g., carbon and nitrogen) relative to the substrate material researchgate.net. By analyzing specific elemental signals, such as the N 1s peak, and comparing them to reference materials or standards, the surface concentration of Fmoc groups can be estimated researchgate.net. For instance, XPS data can reveal the relative coverage of different Fmoc-amino acids on a surface, with nitrogen concentration serving as an indicator researchgate.net.

HPLC with Dibenzofulvene Quantification: Similar to UV-Vis, the dibenzofulvene (DBF) released from Fmoc deprotection can be quantified using HPLC, providing a precise measure of the immobilized peptide concentration acs.org. This method is advantageous as it quantifies the DBF without necessarily removing the peptide from the biomaterial acs.org.

These quantitative methods provide critical data for optimizing surface modification protocols and understanding the density of functional groups on modified materials.

Applications of Fmoc Leu Gly Oh in Peptide Based Research and Development

Peptide Synthesis and Protein Engineering

Fmoc-Leu-Gly-OH is a versatile tool in both the chemical synthesis of peptides and the engineering of proteins to probe or enhance their functions. chemimpex.com Its application in Fmoc-based SPPS allows researchers to construct specific peptide sequences for a wide array of research purposes, from investigating protein interactions to developing novel therapeutic agents. chemimpex.comchemimpex.com

The synthesis of bioactive peptides, which are sequences that elicit specific biological responses, is a primary application of this compound. chemimpex.comchemimpex.com These peptides can act as hormones, neurotransmitters, or modulators of enzyme activity, making them attractive candidates for therapeutic development. oup.com this compound serves as a fundamental component in the assembly of these peptides, enabling researchers to create potential drug candidates for various biological assays. chemimpex.com The Leu-Gly motif itself is found in various naturally occurring bioactive peptides, and the use of the Fmoc-dipeptide unit can streamline the synthesis process. For instance, peptides with antioxidant or antihypertensive properties often contain specific sequences that can be constructed using building blocks like this compound. oup.com

Table 1: Examples of Bioactive Peptides Containing the Leucine-Glycine (Leu-Gly) Motif

| Peptide Sequence | Origin/Class | Reported Bioactivity |

| Tyr-Gly-Leu-Phe | α-lactorphin (from whey α-lactalbumin) | Antihypertensive oup.com |

| Tyr-Gly-Gly-Phe-Leu | Leu-enkephalin | Opioid researchgate.net |

| Pro-Leu-Gly-NH2 | MIF-1 (Melanocyte-inhibiting factor) | Neuropeptide nih.gov |

This compound is an instrumental component in the production of peptide libraries for high-throughput screening in drug discovery. chemimpex.com These libraries consist of vast collections of peptides with different amino acid sequences, which can be screened for binding affinity to a specific biological target, such as a receptor or enzyme. nih.govpnas.org The one-bead-one-compound (OBOC) method, which utilizes SPPS on microscopic resin beads, allows for the generation of millions of distinct peptide sequences. nih.govpnas.org By incorporating this compound or similar Fmoc-protected amino acids and dipeptides, researchers can systematically build diverse libraries to identify novel ligands and potential drug leads. chemimpex.comnih.govnih.gov This approach has been validated by identifying ligands for targets like the human prolactin receptor and the platelet-derived glycoprotein (B1211001) IIb/IIIa receptor. pnas.orgnih.gov

The precise amino acid sequences required for the biological activity of peptide-based therapeutics and vaccines make this compound a valuable asset in their development. chemimpex.comchemimpex.com In peptide vaccines, specific epitopes (short peptide sequences) are used to elicit a targeted immune response. ekb.egnih.gov For example, in the development of a potential SARS-CoV-2 vaccine, killer T cell epitopes were synthesized using an Fmoc/t-Bu-based SPPS strategy, which relies on building blocks such as Fmoc-L-Leu-OH and Fmoc-L-Gly-OH to construct the required sequences. ekb.eg The use of pre-formed dipeptide units like this compound can help overcome challenges in SPPS, such as difficult coupling steps or aggregation, particularly in sequences containing repeating or hydrophobic residues. google.com

Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. Fmoc-protected dipeptides play a role in the construction of these sophisticated molecules.

This compound can be incorporated into various molecular frameworks, or scaffolds, to create peptidomimetics. nih.govmdpi.com These scaffolds are designed to orient the critical amino acid side chains in a manner that mimics the bioactive conformation of the original peptide. For example, research into modulators of α4β1 integrin, a therapeutic target in inflammation and cancer, involved the synthesis of cyclic peptidomimetics. mdpi.com The synthesis of the linear precursors to these cyclic molecules was achieved using Fmoc-based SPPS, incorporating building blocks like Fmoc-Leu-OH and Fmoc-Gly-OH onto a core scaffold. mdpi.com

Furthermore, Fmoc-dipeptides, including this compound, are known to self-assemble into hydrogel scaffolds. bath.ac.ukresearchgate.netresearchgate.net These biomimetic materials, held together by non-covalent forces like hydrogen bonding and π-π stacking, can be used for applications such as 3-D cell culturing and tissue engineering. bath.ac.ukresearchgate.net The self-assembly process and the final properties of the resulting hydrogel can be influenced by factors like pH, demonstrating their potential as responsive biomaterials. bath.ac.ukresearchgate.net

Table 2: Research Examples of Peptidomimetic Synthesis Using Fmoc-Amino Acid Building Blocks

| Peptidomimetic Target/Class | Building Blocks Used in SPPS | Purpose of Research | Reference |

| α4β1 Integrin Modulators | Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Val-OH | Design of new cyclic peptidomimetics to interfere with integrin function in disease. | mdpi.com |

| Dopamine Receptor Modulators | Boc-Cys(Trt)-OH, Fmoc-Leu-Wang resin | Synthesis of spiro bicyclic peptidomimetics of L-prolyl-L-leucyl-glycinamide. | nih.gov |

| Antipicornaviral Agents | Z-Leu-Phe-Gln-OH sequence | Synthesis of peptidomimetics with a pyrrole (B145914) moiety to test for antiviral activity. | researchgate.net |

| Opioid-Neurotensin Hybrids | Fmoc-Leu Wang resin, Fmoc/tBu SPPS | Creation of proteolytically-stable hybrid peptidomimetics for potential therapeutic use. | acs.org |

Exploration of Amide Bond Surrogates in Peptidomimetics

The dipeptide this compound serves as a foundational component in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. A key strategy in designing peptidomimetics is the replacement of the native amide bond with surrogates to enhance metabolic stability and conformational constraint. nih.govresearchgate.net This approach addresses the inherent susceptibility of peptides to enzymatic degradation. nih.gov

Various amide bond isosteres have been explored, including esters, N-methylated amide bonds, reduced amide bonds, semicarbazides, retro-inversed peptide bonds, peptoids, and alkenes. nih.gov The introduction of heteroatoms like sulfur, fluorine, or boron offers further structural diversity. nih.gov A notable example is the use of 1,4-disubstituted 1,2,3-triazoles as a substitute for the trans-amide bond. nih.govmdpi.com This modification has been successfully employed in the synthesis of analogs of Leu-enkephalin, an endogenous opioid peptide, to improve its biological half-life. nih.gov

In one study, a fluoroalkene dipeptide isostere, Fmoc-Gly-ψ[(Z)CF═CH]-Phe-OH, was synthesized and incorporated into a Leu-enkephalin peptidomimetic. nih.gov This strategic replacement of the third amide bond with a fluoroalkene did not significantly alter the binding or biological activity of the resulting analog, suggesting that this amide bond primarily functions as a hydrogen bond acceptor. nih.gov The synthesis of such peptidomimetics often involves solid-phase synthesis using building blocks like Fmoc-protected amino acids and their isosteres. nih.govnih.gov

Design of Conformationally Constrained Peptidomimetics

This compound and its derivatives are instrumental in the design of peptidomimetics with restricted conformational freedom. nih.gov Constraining the peptide backbone can lead to enhanced biological activity and stability by locking the molecule into a bioactive conformation. nih.govresearchgate.net This is often achieved through modifications to the peptide backbone or the incorporation of non-natural amino acids. nih.gov

Strategies for inducing conformational constraints include:

Backbone Cyclization: Forming a covalent bond between the N-terminus and C-terminus, or between a terminus and a side chain, or between two side chains. researchgate.net

Use of α,α-disubstituted amino acids: These amino acids, such as 1-aminocyclohexane-1-carboxylic acid (Ac6c), have been used to create constrained and active peptidomimetics of enkephalin. nih.gov

For instance, conformationally locked mimics of the Ser-Pro dipeptide have been synthesized and incorporated into peptidomimetics using Fmoc solid-phase peptide synthesis (SPPS). vt.edu These mimics were designed to inhibit Pin1, a peptidyl-prolyl isomerase implicated in cancer. vt.edu The resulting peptidomimetics showed that a cis conformation was significantly more potent in inhibiting Pin1 than its trans counterpart, highlighting the importance of conformational control in drug design. vt.edu

Bioconjugation Strategies Utilizing this compound Derivatives

This compound is a valuable building block in various bioconjugation techniques, which involve the attachment of peptides to other molecules such as surfaces, biomolecules, or drugs. chemimpex.comchemimpex.com These strategies are crucial for developing advanced materials, diagnostics, and therapeutics.

Attachment of Biomolecules to Surfaces and Other Compounds

The ability to attach biomolecules to surfaces is fundamental for creating biosensors, diagnostic arrays, and biocompatible materials. chemimpex.com this compound and similar dipeptides can be used to functionalize surfaces, preparing them for the subsequent attachment of larger biomolecules. chemimpex.comchemimpex.com The dipeptide itself can self-assemble into structures like hydrogels and membranes that are sensitive to pH changes, making them suitable for sensor applications. biosynth.comresearchgate.net

Development of Biosensors and Diagnostics

In the development of biosensors and diagnostic tools, this compound and its derivatives can be incorporated into peptide sequences designed to bind to specific targets. chemimpex.comchemimpex.com The conjugation of these peptides to signaling molecules or surfaces allows for the detection of these binding events. chemimpex.com For example, a derivative, Fmoc-Leu-(Dmb)Gly-OH, is used in designing biosensors where its ability to form stable complexes enhances the sensitivity and specificity of detection methods. chemimpex.com

Preparation of Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that utilize a peptide to deliver a cytotoxic drug specifically to cancer cells. rsc.orgvu.edu.au This approach aims to increase the efficacy of the drug while minimizing off-target side effects. vu.edu.auresearchgate.net

This compound can be part of the peptide linker that connects the targeting peptide to the drug. researchgate.net A common linker sequence is Gly-Phe-Leu-Gly (GFLG), which is designed to be cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. researchgate.net This ensures that the drug is released specifically at the target site. For example, Fmoc-Leu-OH was used in the synthesis of a peptide linker for a conjugate of the PI3Kβ inhibitor TGX-221. researchgate.net

| Component | Example | Function |

| Homing Peptide | [D-Lys6]-GnRH | Targets the gonadotropin-releasing hormone (GnRH) receptor on cancer cells. vu.edu.au |

| Linker | Gly-Phe-Leu-Gly | Cleaved by cathepsin B to release the drug. researchgate.net |

| Payload (Drug) | Gemcitabine | A cytotoxic agent that kills cancer cells. rsc.orgvu.edu.au |

Site-Specific Bioconjugation Approaches

Site-specific bioconjugation allows for the precise attachment of a molecule to a defined location on a protein or peptide, ensuring a homogeneous product with consistent properties. nih.gov One powerful method for achieving this is sortase-mediated transpeptidation. nih.govnih.gov

This technique utilizes the enzyme sortase A, which recognizes a specific peptide motif (LPXTG) and cleaves it, subsequently ligating it to an oligoglycine nucleophile. nih.govnih.gov Fmoc-protected amino acids, including Fmoc-Leu-OH and Fmoc-Gly-OH, are essential building blocks for synthesizing the peptide substrates (containing the LPXTG motif) and the oligoglycine probes used in this process. nih.govnih.gov These peptides can be synthesized using standard Fmoc solid-phase peptide synthesis. nih.gov This method enables the site-specific labeling of proteins with a wide range of modifications, including fluorophores and drugs, at either the N- or C-terminus. nih.gov

Self-Assembly and Gelation Studies of this compound and Related Dipeptides

Mechanisms of Self-Assembly in Aromatic Peptide Amphiphiles

The self-assembly of aromatic peptide amphiphiles, a class to which this compound belongs, is a complex process governed by a delicate balance of non-covalent interactions. units.it The primary driving forces behind the formation of the characteristic fibrillar networks of hydrogels are π-π stacking interactions between the hydrophobic, aromatic Fmoc groups and intermolecular hydrogen bonding between the peptide backbones. mdpi.comsigmaaldrich.com

This interplay of forces leads to the hierarchical organization of the dipeptide molecules. Initially, the molecules aggregate, driven by the hydrophobic effect and the stacking of the bulky Fmoc moieties. This is followed by the formation of more ordered structures, stabilized by hydrogen bonds that arrange the peptide segments into β-sheet conformations. acs.orgsigmaaldrich.com This self-assembly process is highly dependent on the molecular structure of the peptide and the surrounding environmental conditions. The nature of the amino acid side chains (e.g., the hydrophobicity of leucine (B10760876) and the flexibility of glycine (B1666218) in this compound) plays a crucial role in modulating the packing and stability of the assembled structures. mdpi.com

The protonation state of the C-terminal carboxylic acid group is a critical switch for self-assembly. acs.org At neutral or high pH, the carboxylate groups are deprotonated and negatively charged, leading to electrostatic repulsion that hinders aggregation. As the pH is lowered into the acidic range, the carboxyl group becomes protonated, neutralizing the charge and reducing repulsive forces. This allows the attractive π-π stacking and hydrogen bonding interactions to dominate, triggering the self-assembly into nanofibers and the subsequent formation of a hydrogel network. acs.orgjyu.fi

Gelation Properties and Factors Influencing Gel Formation

The formation and properties of this compound and related dipeptide hydrogels are highly sensitive to a variety of factors. The final pH of the solution is a master variable that dictates the mechanical properties of the resulting gel. nih.gov For this compound, gelation is typically induced in acidic conditions, specifically below pH 4. bath.ac.uk

The method used to trigger gelation significantly impacts the final structure and properties of the hydrogel. A rapid pH drop, for instance by adding hydrochloric acid (HCl), can lead to the formation of turbid and inhomogeneous gels. In contrast, a slow, controlled decrease in pH, often achieved through the hydrolysis of glucono-δ-lactone (GdL), results in more transparent and uniform hydrogels with reproducible mechanical properties. nih.gov The rate of this pH change has been shown to directly influence the gelation kinetics of this compound; a faster pH drop leads to the formation of denser and more heterogeneous gels. bath.ac.ukresearchgate.netresearchgate.net

Other key factors that influence gel formation include:

Concentration: There is a critical gelation concentration (CGC) below which a stable, self-supporting gel will not form. This concentration is dependent on the specific dipeptide sequence and its hydrophobicity. While specific CGC values for this compound are not extensively reported, related Fmoc-dipeptides show a range of CGCs, highlighting the influence of the amino acid composition. mdpi.com

Ionic Strength: The presence and concentration of salts can affect the electrostatic interactions between peptide molecules, thereby influencing the self-assembly process and the stiffness of the resulting hydrogel. sigmaaldrich.com

Temperature: For some Fmoc-dipeptides, temperature can be used as a trigger for gelation (thermoreversibility). However, for pH-sensitive gels like this compound, its primary influence is on the kinetics of gel formation, for example by affecting the hydrolysis rate of GdL. mdpi.comrsc.org

Solvent: The initial solvent used to dissolve the Fmoc-dipeptide before the addition of an aqueous medium can influence the self-assembly pathway and the final morphology of the hydrogel. nih.gov

The mechanical properties of these hydrogels, such as their stiffness, are often characterized by the storage modulus (G'). The G' values for Fmoc-dipeptide hydrogels can be tuned by orders of magnitude by manipulating the factors mentioned above.

| Factor | Influence on Gel Properties | Example Finding | Reference |

|---|---|---|---|

| pH | Primary determinant of gelation and mechanical strength. Protonation of the C-terminus is often required. | This compound forms hydrogels at pH < 4. | bath.ac.uk |

| Gelation Trigger | The method of pH change (e.g., GdL vs. HCl) affects gel homogeneity and mechanical properties. | Using GdL for this compound results in a transparent, uniform gel, unlike the turbid gel from HCl addition. | uminho.pt |

| Rate of pH Change | Affects the kinetics of assembly and the final gel structure (density and heterogeneity). | For this compound, a faster pH drop leads to denser, more heterogeneous gels. | researchgate.netresearchgate.net |

| Concentration | Must be above the critical gelation concentration (CGC) to form a self-supporting gel. | The CGC for Fmoc-Gly-Gly is ~11 mmol/L, indicating sequence dependence. | mdpi.com |

| Ionic Strength | Can modulate gel stiffness by screening electrostatic interactions. | Increasing ionic strength can increase the stiffness of Fmoc-peptide hydrogels. | sigmaaldrich.com |

Application of Dipeptide Hydrogels in Biomaterials and Cell Scaffolds

Hydrogels derived from the self-assembly of Fmoc-dipeptides are highly promising for applications in biomedical fields, particularly as biomaterials for tissue engineering and as scaffolds for three-dimensional (3D) cell culture. researchgate.net Their appeal stems from several key characteristics: they are composed of amino acids, making them inherently biocompatible and biodegradable; they have a high water content and a porous, nanofibrillar structure that closely mimics the native extracellular matrix (ECM). acs.org

These hydrogel scaffolds provide a supportive environment for cells to adhere, proliferate, and differentiate. The mechanical properties of the gels can be tuned to match those of specific tissues, which is a critical factor in guiding cell behavior. researchgate.net For example, studies have shown that by co-assembling different Fmoc-amino acids or Fmoc-dipeptides, the viscoelastic properties of the resulting hydrogel can be adjusted to improve the growth and proliferation of various cell types, including bovine chondrocytes and mouse 3T3 fibroblasts. researchgate.net

Future Directions and Emerging Research Avenues for Fmoc Leu Gly Oh

Integration with Advanced Automation and High-Throughput Synthesis Platforms

The synthesis of peptides and peptide-based molecules is increasingly benefiting from automation and high-throughput techniques. Modern automated solid-phase peptide synthesis (SPPS) is an efficient method for producing synthetic peptides by assembling them from Fmoc-protected amino acids anchored to a polymer resin. peptidemachines.com The integration of Fmoc-Leu-Gly-OH into these platforms is a key area of development, promising to accelerate discovery and manufacturing processes.

Automated flow chemistry, in particular, offers precise control over reaction parameters, efficient mixing, and the potential for in-line monitoring, which can significantly reduce synthesis time compared to traditional batch methods. amidetech.com Fully automated flow-based systems have demonstrated the ability to perform hundreds of consecutive reactions to build long peptide chains in a matter of hours. amidetech.com The use of this compound in such systems can facilitate the rapid generation of peptide libraries for screening purposes in drug discovery and materials science. peptidemachines.com High-throughput screening of these libraries allows researchers to quickly identify novel drug candidates or materials with desired properties. chemimpex.com

The table below summarizes the key advantages of integrating this compound into automated synthesis platforms.

| Feature | Advantage | Relevance to this compound |

| Speed | Rapid synthesis of peptide chains. amidetech.com | Enables faster production of peptides and peptidomimetics incorporating the Leu-Gly motif. |

| Efficiency | Reduced reagent consumption and waste generation. advancedchemtech.com | More cost-effective and sustainable synthesis of this compound based molecules. |

| High-Throughput Capability | Parallel synthesis of large numbers of different peptides. peptidemachines.comchemimpex.com | Facilitates the creation of diverse peptide libraries for screening and discovery. |

| Reproducibility | Consistent product quality due to precise control of reaction conditions. amidetech.com | Ensures reliability in the synthesis of complex molecules derived from this compound. |

Exploration of Novel Chemical Reactions and Derivatizations for this compound

Research into novel chemical reactions and derivatizations of this compound is expanding its chemical space and functional applications. Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-established method for amino acid analysis, and exploring improved and novel derivatization techniques can lead to new analytical methods and molecular structures. nih.govresearchgate.net

One area of exploration is the development of new protecting groups and coupling reagents to minimize side reactions and improve synthesis efficiency. For instance, the use of oxime carbonates as novel reagents for introducing the Fmoc group has been shown to be free of the side reactions that can occur with standard reagents, particularly with sterically unhindered amino acids like glycine (B1666218). luxembourg-bio.com Research into such novel reagents can lead to higher purity and yield in the synthesis of peptides containing the Leu-Gly sequence.

Furthermore, the strategic modification of the Leu-Gly backbone or the Fmoc group itself can impart novel properties. For example, the introduction of modifications like the 2,4-dimethoxybenzyl (Dmb) group can enhance the stability and solubility of the resulting peptides, which is highly valuable in the development of peptide-based therapeutics. chemimpex.com These derivatizations allow for the creation of molecules with enhanced biological activity, improved pharmacokinetic profiles, or unique self-assembly characteristics.

Expansion into Materials Science and Nanotechnology Applications

This compound and similar Fmoc-dipeptides possess amphiphilic properties, having both hydrophilic and lipophilic characteristics, which makes them excellent candidates for forming self-assembled structures. biosynth.com This has led to their increasing application in materials science and nanotechnology.

The dipeptide is known to be reversibly soluble in both water and organic solvents and is stable at both millimeter and nanometer scales. biosynth.com These properties are advantageous for creating materials such as hydrogels and membranes. biosynth.com For instance, this compound can self-assemble into membranes of variable thickness that are sensitive to pH changes, suggesting potential applications in sensors and controlled-release systems. biosynth.com The ability of these self-assembled structures to transport water molecules is also a key feature for their use in biomedical and environmental applications. biosynth.com

The table below highlights potential applications of this compound in these fields.

| Application Area | Specific Use | Underlying Property |

| Biomaterials | Hydrogels for tissue engineering and drug delivery. | Self-assembly into stable, water-permeable structures. biosynth.com |

| Nanosensors | pH-sensitive membranes for environmental or biological monitoring. biosynth.com | pH-dependent structural changes of the self-assembled material. biosynth.com |

| Nanofibers | Creation of stable fiber structures for various applications. | Inherent stability of the dipeptide at the nanoscale. biosynth.com |

Further Development of Green Chemistry Methodologies for Sustainable Production

The production of peptides via solid-phase peptide synthesis (SPPS) has traditionally been associated with high consumption of hazardous solvents and reagents. rsc.orgmdpi.com Consequently, a major focus of current research is the development of "green" chemistry methodologies to make peptide synthesis more sustainable. These principles are directly applicable to the production of this compound and its derivatives.

Key strategies for greening SPPS include:

Solvent Reduction and Replacement: A significant portion of waste in SPPS comes from washing steps. rsc.org "In situ" Fmoc removal protocols, where the deprotection step is combined with the coupling step without intermediate washing, can save up to 75% of the solvent. rsc.orgtandfonline.com Additionally, hazardous solvents like N,N-Dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are being replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297), and propylene carbonate. acs.orgresearchgate.net

Alternative Synthesis Platforms: Moving from traditional batch processes to continuous flow systems can reduce the amount of excess reagents and solvents used. advancedchemtech.com

The development of these green methodologies will not only reduce the environmental impact of producing this compound but also lower manufacturing costs. mdpi.com

Computational Chemistry and Molecular Modeling for Rational Design of this compound Based Molecules

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules. Molecular dynamics (MD) simulations, in particular, provide a powerful approach to understanding the structure, dynamics, and interactions of peptides in various environments. nih.govresearchgate.net

By applying these computational methods to this compound and its derivatives, researchers can:

Predict Conformational Behavior: MD simulations can predict the predominant conformations of peptides containing the Leu-Gly motif in solution or when interacting with biological membranes. scispace.commdpi.com This is crucial for understanding their biological activity.

Model Interactions: Computational docking and simulation can model the binding of this compound-based peptides to target proteins or other molecules. nih.gov This information is vital for the rational design of drugs and other functional molecules.

Design Novel Materials: Simulations can be used to understand and predict the self-assembly behavior of this compound, guiding the design of new nanomaterials with specific properties. For example, MD simulations have been used to study the complex formation of peptide dendrimers with fullerenes, suggesting their use as nanocontainers for drug delivery. nih.gov

The integration of computational modeling with experimental synthesis and testing creates a powerful feedback loop for the accelerated discovery and optimization of new molecules based on the this compound scaffold.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.